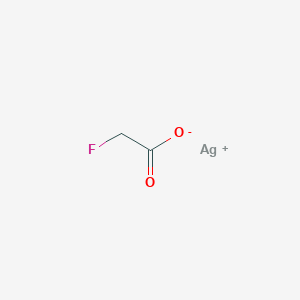

Silver(1+) fluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

silver;2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVQZXIPBXWUPJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2AgFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602144 | |

| Record name | Silver(1+) fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-91-5 | |

| Record name | Silver(1+) fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparative Methodologies for Silver I Fluoroacetate

Established Synthetic Routes

Traditional synthesis of Silver(I) fluoroacetate (B1212596) relies on predictable metathesis reactions, which are widely documented and optimized for laboratory and potential industrial scale-up.

The most common and established method for synthesizing Silver(I) fluoroacetate is through an ion exchange reaction. This process, also known as salt metathesis, typically involves the reaction of a soluble fluoroacetate salt with a soluble silver salt. The reaction is driven by the precipitation of the less soluble Silver(I) fluoroacetate from the solution.

A prevalent example of this route is the reaction between sodium fluoroacetate (FCH₂COONa) and silver nitrate (B79036) (AgNO₃) in an aqueous solution. The silver and sodium ions exchange anions, leading to the formation of Silver(I) fluoroacetate, which precipitates out of the solution, and sodium nitrate, which remains dissolved.

Reaction Scheme: FCH₂COONa(aq) + AgNO₃(aq) → Ag(FCH₂COO)(s) + NaNO₃(aq)

Another established variation involves the direct reaction of fluoroacetic acid with a silver base, such as silver oxide (Ag₂O). This acid-base reaction yields Silver(I) fluoroacetate and water. This method is advantageous as it avoids the introduction of other salt impurities, potentially simplifying purification. google.com

Table 1: Common Reactants for Ion Exchange Synthesis

| Fluoroacetate Source | Silver(I) Precursor | Byproduct |

|---|---|---|

| Sodium Fluoroacetate | Silver Nitrate | Sodium Nitrate |

Achieving high purity and yield in the synthesis of Silver(I) fluoroacetate requires careful control over several reaction parameters. The goal is to maximize the precipitation of the desired product while minimizing the inclusion of unreacted starting materials or byproducts in the final solid.

Key optimization parameters include:

Stoichiometry: Precise control of the molar ratios of the reactants is crucial to ensure complete conversion of the limiting reagent.

Temperature: Temperature affects the solubility of Silver(I) fluoroacetate. Cooling the reaction mixture can often increase the yield by promoting further precipitation. mt.com However, the optimal temperature must be determined empirically to balance yield with purity.

Solvent: While water is a common solvent, the choice of solvent can influence reaction rates and product solubility. For purification, recrystallization from solvents like ether or ethanol (B145695) can be employed to remove impurities. mt.comvulcanchem.com

Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

Purification: After initial precipitation and filtration, the crude product is typically washed to remove residual soluble impurities. For higher purity, recrystallization is a key step. mt.comvulcanchem.com The process involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, during which purer crystals form. mt.com

The purity of the final product is verified using various analytical techniques. Ion chromatography or LC-MS can be used to quantify residual ions like sodium or nitrate, while 19F and 13C NMR spectroscopy confirm the chemical structure of the fluoroacetate moiety.

Exploration of Novel Preparative Approaches

While traditional batch synthesis is well-established, modern chemical engineering principles and materials science demands are driving the exploration of new preparative methods for compounds like Silver(I) fluoroacetate.

Continuous flow synthesis, where reactants are continuously pumped through a reactor, is emerging as a powerful alternative to traditional batch processing for the synthesis of silver carboxylates and other fine chemicals. oup.com This methodology offers several potential advantages that could be applied to the synthesis of Silver(I) fluoroacetate.

Table 2: Potential Advantages of Continuous Flow Synthesis

| Feature | Benefit for Silver(I) Fluoroacetate Synthesis |

|---|---|

| Enhanced Heat & Mass Transfer | Precise temperature control, preventing decomposition and improving reaction selectivity. |

| Improved Safety | Small reactor volumes minimize the risks associated with handling potentially energetic or toxic materials. |

| High Reproducibility | Automated control over parameters leads to consistent product quality and yield. |

| Telescoped Reactions | Synthesis and initial purification steps can be combined into a single, streamlined process. oup.com |

| Scalability | Production can be increased by running the system for longer durations, rather than using larger reactors. |

Studies on other silver carboxylates have demonstrated that continuous flow processes can achieve uniformly high yields and reduce long reaction times associated with batch methods. oup.com For Silver(I) fluoroacetate, a flow system could be designed where streams of sodium fluoroacetate and silver nitrate are mixed in a microreactor, leading to rapid precipitation. The resulting slurry could then be continuously filtered and washed in-line, offering a highly efficient and automated production route. rsc.orgacs.org

Silver(I) fluoroacetate is a candidate for use as a single-source precursor (SSP) for the fabrication of advanced silver-containing materials. An SSP is a compound that contains all the necessary elements for the final material, which is then formed through a decomposition process, typically induced by heat (thermolysis).

The thermal decomposition of silver carboxylates is a known route to produce silver nanoparticles (AgNPs). nih.govresearchgate.net When Silver(I) fluoroacetate is heated, it is expected to decompose, reducing the silver(I) ions to metallic silver (Ag(0)) and releasing the fluoroacetate ligand as volatile byproducts. researchgate.net

Proposed Decomposition: Ag(FCH₂COO)(s) + Heat → Ag(s) + Volatile organic fragments

This approach is valuable in materials science for several reasons:

Nanoparticle Synthesis: The controlled thermolysis of Silver(I) fluoroacetate could yield silver nanoparticles. The organic fragments released during decomposition can act as in-situ capping agents, preventing the nanoparticles from agglomerating and controlling their size and distribution. mdpi.com

Nanocomposite Formation: When the decomposition is carried out within a polymer or carbon matrix, it can lead to the formation of silver-containing nanocomposites. Research on similar compounds like silver itaconate has shown that thermolysis produces silver nanoparticles evenly distributed in a stabilizing carbon matrix. mdpi.comnih.gov

Thin Film Deposition: As a volatile or solution-processable precursor, it could potentially be used in techniques like Chemical Vapor Deposition (CVD) or Focused Electron Beam Induced Deposition (FEBID) to create high-purity silver structures or films. mdpi.com

The use of Silver(I) fluoroacetate as an SSP offers a pathway to novel materials where the fluorine content from the ligand might also play a role in modifying the properties of the final material or influencing the decomposition process.

Chemical Reactivity and Mechanistic Investigations of Silver I Fluoroacetate

Fundamental Reactivity Patterns of Silver Carboxylates

Silver carboxylates, including silver(I) fluoroacetate (B1212596), are versatile reagents in organic synthesis, primarily owing to the unique properties of the silver(I) ion. These compounds are generally valued for their catalytic activity, participation in redox processes, and the ability to undergo substitution reactions.

Catalytic Activity in Organic Transformations

Silver(I) salts are recognized as effective catalysts for a range of organic transformations. While specific studies focusing solely on silver(I) fluoroacetate as a primary catalyst are limited, its utility has been demonstrated in certain synthetic procedures. For instance, silver(I) fluoroacetate has been employed as a soluble catalyst in a modified Königs-Knorr procedure for the synthesis of new hemi- and monoterpenyl β-D-glucopyranosides researchgate.netresearchgate.net. This method proved effective for compounds that could not be obtained in acceptable yields using classical procedures researchgate.netresearchgate.net.

The catalytic action of silver(I) compounds often involves the activation of substrates through Lewis acid interactions. The soft Lewis acidic nature of the Ag⁺ ion allows it to coordinate to π-systems, such as alkenes and alkynes, rendering them more susceptible to nucleophilic attack. This principle is fundamental to many silver-catalyzed cyclization and addition reactions. Although detailed examples for silver(I) fluoroacetate are scarce, the broader class of silver carboxylates, like silver trifluoroacetate (B77799), is known to promote such transformations.

Reactivity Associated with Silver(I) Redox Chemistry (Oxidation, Reduction)

The redox chemistry of silver(I) is a key aspect of its reactivity. The standard reduction potential for the Ag⁺/Ag couple is +0.799 V, indicating that silver(I) can act as an oxidizing agent. In the context of silver carboxylates, the Ag(I) center can be reduced to metallic silver (Ag(0)), or oxidized to higher oxidation states such as Ag(II) and Ag(III) under certain conditions, although these are less common.

An example of reactivity involving a redox process is the preparation of bromofluoromethane (B51070) from the reaction of silver(I) fluoroacetate with bromine . In this reaction, which proceeds vigorously even without heating, the silver(I) ion is likely reduced while the carboxylate ligand undergoes transformation.

Substitution Reactions Involving the Fluoroacetate Ligand

Ligand substitution or exchange is a fundamental reaction for coordination compounds. In the case of silver(I) fluoroacetate, the fluoroacetate anion is coordinated to the silver(I) center. This ligand can be displaced by other nucleophiles or ligands present in the reaction medium. The kinetics and thermodynamics of such substitution reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and the electronic properties of the fluoroacetate ligand itself.

The kinetics of ligand exchange reactions in silver(I) complexes can be quite rapid researchgate.net. While specific kinetic studies on the substitution of the fluoroacetate ligand on a silver(I) center are not extensively documented, general principles of ligand substitution in square planar and other geometries of silver complexes apply inorgchemres.org. The exchange process can occur through associative, dissociative, or interchange mechanisms. Given the lability of many silver(I) complexes, these exchanges are often facile. The strength of the Ag-O bond in the silver fluoroacetate will be a key determinant of its substitution lability.

Detailed Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving silver(I) fluoroacetate is crucial for predicting its behavior and optimizing its application in synthesis. Mechanistic investigations often involve a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

Elucidation of Silver(I) Mediated or Catalyzed Pathways

The mechanisms of silver-catalyzed reactions are diverse. As a Lewis acid, the silver(I) ion can activate substrates by coordination. For example, in the silver-catalyzed reactions of alkynes, the silver ion coordinates to the carbon-carbon triple bond, increasing its electrophilicity and facilitating nucleophilic attack. A plausible general mechanism for silver-catalyzed reactions involving alkynes, which can be extrapolated to silver(I) fluoroacetate, involves the formation of a silver-π complex.

In some reactions, silver(I) salts act as additives to generate a more active catalytic species in situ. For instance, silver salts are frequently used in transition-metal catalyzed C-H activation reactions to abstract a halide ligand from the precatalyst, thereby generating a more reactive cationic metal complex. Silver carboxylates like silver acetate (B1210297) and silver trifluoroacetate are commonly used for this purpose. It is plausible that silver(I) fluoroacetate could serve a similar role.

A proposed general mechanism for silver(I)-catalyzed multicomponent reactions of 2-alkynylbenzaldehydes involves the silver ion acting as a π-philic catalyst that enhances the reactivity of the triple bond towards a nucleophile, leading to a cyclization cascade researchgate.net.

| Reaction Type | Silver Salt | Role of Silver Salt | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Königs-Knorr Glycosylation | Silver(I) fluoroacetate | Catalyst | Activation of glycosyl halide | researchgate.netresearchgate.net |

| Halogenation | Silver(I) fluoroacetate | Reagent | Redox reaction with bromine | |

| C-H Activation (as additive) | Silver(I) acetate/trifluoroacetate | Halide scavenger | Generation of cationic transition metal catalyst | gatech.edu |

| Cycloisomerization | Silver(I) trifluoroacetate | Catalyst | π-activation of alkyne |

Ligand and Anion Effects on Reaction Selectivity and Rate

The nature of the ligand and the counter-anion in a silver(I) salt can have a profound impact on the selectivity and rate of a catalyzed reaction. The fluoroacetate anion in silver(I) fluoroacetate is a coordinating anion, and its ability to remain coordinated or dissociate will influence the availability of the silver(I) cation as a Lewis acid.

The electron-withdrawing fluorine atom in the fluoroacetate ligand makes it a weaker base compared to acetate. This can affect the solubility and Lewis acidity of the silver(I) fluoroacetate. A more weakly coordinating anion can lead to a more "naked" and thus more Lewis acidic silver cation, which can result in higher catalytic activity. The choice of anion can also influence the geometry and stability of the catalytic species.

Comparative Mechanistic Studies with Analogous Silver Carboxylates

The chemical reactivity of silver(I) fluoroacetate is intrinsically linked to the influence of the fluorine atom on the carboxylate group. To understand its mechanistic pathways, it is crucial to draw comparisons with analogous non-fluorinated silver carboxylates, such as silver(I) acetate. The primary reactions of interest for these compounds are thermal decomposition and the Hunsdiecker reaction, both of which involve a key decarboxylation step.

The prevailing mechanism for the decarboxylation of silver carboxylates, particularly in the context of the Hunsdiecker reaction, is understood to proceed through a radical chain mechanism. This process is initiated by the reaction of the silver carboxylate with a halogen, leading to the formation of an acyl hypohalite intermediate. This intermediate then undergoes homolytic cleavage of the oxygen-halogen bond, followed by decarboxylation to yield an alkyl radical, which subsequently combines with a halogen radical to form the final alkyl halide product. organic-chemistry.orgiitk.ac.inwikipedia.orgbyjus.com

The introduction of a highly electronegative fluorine atom in the alpha-position to the carboxylate group in silver(I) fluoroacetate is expected to significantly influence the stability of the carboxylate radical intermediate and the transition state of the decarboxylation step. The electron-withdrawing nature of fluorine can destabilize the carboxylate radical, potentially altering the reaction kinetics compared to silver(I) acetate.

While direct comparative kinetic studies between silver(I) fluoroacetate and silver(I) acetate are not extensively detailed in the available literature, the principles of organic reaction mechanisms allow for informed predictions. For instance, in silver-catalyzed decarboxylative fluorination reactions of aliphatic carboxylic acids, a proposed mechanism involves a single electron transfer mediated by a Ag(III) species, followed by a fluorine atom transfer. nih.govresearchgate.net This highlights the role of silver in facilitating radical processes.

The following table summarizes the general mechanistic steps for the decarboxylation of silver carboxylates, providing a framework for comparing silver(I) fluoroacetate with its non-fluorinated analogs.

| Mechanistic Step | General Description for Silver Carboxylates | Expected Influence of Fluoroacetate Ligand |

| Initiation (Hunsdiecker Reaction) | Reaction of silver carboxylate with a halogen to form an acyl hypohalite intermediate. iitk.ac.inwikipedia.orgbyjus.com | The electron-withdrawing fluorine may affect the rate of formation of the acyl hypohalite. |

| Radical Formation | Homolytic cleavage of the O-X bond in the acyl hypohalite to form a carboxyl radical and a halogen radical. organic-chemistry.orgiitk.ac.in | The stability of the resulting fluoroacetate radical would be a key factor influencing this step. |

| Decarboxylation | Loss of carbon dioxide from the carboxyl radical to form an alkyl radical. organic-chemistry.orgwikipedia.orgbyjus.com | The inductive effect of fluorine is expected to influence the rate of CO2 expulsion. |

| Product Formation | Combination of the alkyl radical with a halogen radical to form the alkyl halide. iitk.ac.inwikipedia.org | The nature of the final product would be a fluorinated alkyl halide. |

| Thermal Decomposition | Direct decomposition upon heating to yield metallic silver and other byproducts. nih.govresearchgate.netresearchgate.netresearchgate.net | The decomposition temperature and kinetics would likely differ from silver(I) acetate due to the electronic effects of fluorine. |

Further empirical and computational studies are necessary to fully elucidate the nuanced mechanistic differences between silver(I) fluoroacetate and its analogous silver carboxylates. Such research would provide valuable insights into the role of fluorination in directing the reactivity and stability of these compounds.

Coordination Chemistry of Silver I Fluoroacetate Systems

Nature of the Silver(I)-Fluoroacetate Interaction

The interaction between the silver(I) ion and the fluoroacetate (B1212596) ligand is the fundamental building block of the resulting coordination architectures. This interaction is primarily electrostatic, involving the hard oxygen donors of the carboxylate group and the soft Ag(I) cation. The nature of this bond is significantly influenced by the electronic properties of the fluoroacetate anion and the coordination preferences of the silver center.

The fluoroacetate ligand (FCH₂COO⁻) is a versatile building block in coordination chemistry due to the multiple ways its carboxylate group can bind to metal centers. The specific coordination mode adopted depends on various factors, including the steric and electronic requirements of the other ligands present, the metal-to-ligand ratio, and the solvent used during synthesis. In silver(I) systems, several key coordination modes have been identified, primarily through single-crystal X-ray diffraction studies of related silver carboxylates.

The primary coordination modes for a carboxylate ligand like fluoroacetate are:

Monodentate: Only one of the two carboxylate oxygen atoms binds to a single silver(I) center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single silver(I) center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different silver(I) centers. This can occur in several conformations, most commonly syn-syn, syn-anti, and anti-anti, leading to the formation of dimeric or polymeric structures. For instance, in related silver trifluoroacetate (B77799) compounds, carboxylate dimers are conserved and act as secondary building units in the formation of polymer chains researchgate.net.

The final structure of a silver(I) fluoroacetate coordination compound is not determined solely by the Ag-fluoroacetate interaction but is highly sensitive to the reaction environment. Solvents and counterions play a crucial role in directing the self-assembly process.

Solvent Effects: Solvents can influence the resulting architecture in several ways. Coordinating solvents like acetonitrile (B52724) may directly bind to the silver(I) center, altering its coordination number and geometry and potentially preventing the formation of extended polymeric networks. semanticscholar.org The polarity of the solvent can also affect the solubility of intermediates and the kinetics of crystal growth. For example, the self-assembly of coordination networks from silver(I) trifluoroacetate can yield different dimensionalities depending on the reaction conditions. nih.gov In some cases, solvent molecules can be incorporated into the crystal lattice, providing structural stability through hydrogen bonding or other weak interactions.

Counterion Effects: When silver(I) fluoroacetate is used in conjunction with other silver salts (e.g., AgBF₄, AgNO₃), the nature of the counterion is critical. Weakly coordinating anions, such as tetrafluoroborate (B81430) (BF₄⁻) or triflate (CF₃SO₃⁻), are less likely to compete with the fluoroacetate ligand for coordination sites on the silver(I) ion. This often facilitates the formation of polymeric structures where the fluoroacetate acts as the primary bridging ligand. nih.gov Conversely, more strongly coordinating anions like nitrate (B79036) (NO₃⁻) can bind to the silver centers, satisfying their coordination requirements and leading to the formation of discrete, lower-dimensionality structures like dimers or small clusters. nih.gov

Formation of Coordination Compounds and Supramolecular Assemblies

The versatile coordination behavior of the silver(I)-fluoroacetate system allows for the deliberate construction of both finite (discrete) molecules and infinite (polymeric) arrays. The choice between these outcomes is often directed by stoichiometric control and the use of ancillary ligands.

Discrete complexes are molecular entities with a finite number of metal ions and ligands. Their formation is favored when the coordination sphere of the silver(I) ion is saturated, preventing further extension into a polymeric chain. This is typically achieved by introducing ancillary ligands, such as nitrogen-containing heterocycles (e.g., pyridine (B92270), bipyridine) or phosphines. These ligands occupy coordination sites on the silver ion, blocking the propagation of the structure. An example is the formation of a dinuclear Ag(I) complex with trifluoroacetate and 4-aminopyridine, where each silver atom is coordinated by two nitrogen atoms from the pyridine ligands, resulting in a finite, centrosymmetric dimer. researchgate.net In such discrete structures, the fluoroacetate ligands often adopt a bridging mode between the two silver centers.

When the fluoroacetate ligand is the primary or sole linker between silver(I) ions, extended structures known as coordination polymers are readily formed. These materials consist of repeating coordination entities that extend in one, two, or three dimensions.

1D Polymeric Chains: The most common extended structure for silver(I) carboxylates involves the formation of infinite chains. These can arise from repeating Ag₂(O₂CR)₂ "paddlewheel" units linked together or from simple zigzag or helical chains where silver ions are bridged by fluoroacetate ligands. semanticscholar.org

2D and 3D Networks: Higher-dimensional structures can be achieved by using additional organic linker ligands that possess multiple coordination sites capable of connecting the 1D chains. For instance, a 3D coordination framework has been synthesized using silver trifluoroacetate and a multidentate organic linker. rsc.org The self-assembly of 2,4,6-trimesityl-1,3,5-triazine and silver(I) trifluoroacetate can lead to a two-dimensional, graphite-like sheet. nih.gov These structures often exhibit porosity and are of interest in materials science. The formation of these networks can sometimes involve argentophilic (Ag···Ag) interactions, which are weak attractive forces between closed-shell silver ions that can help stabilize the extended architecture. semanticscholar.org

Coordination Number and Geometry Around the Silver(I) Center

The Ag(I) ion (4d¹⁰) is highly flexible in its coordination preferences, commonly adopting coordination numbers (CN) from 2 to 6, although lower numbers are more frequent. researchgate.net The geometry is highly dependent on the number and type of coordinating ligands. In silver(I) fluoroacetate systems, several geometries are observed.

Coordination Number 2: A linear geometry is a well-known arrangement for Ag(I), particularly with simple ligands. libretexts.org

Coordination Number 3: Trigonal planar or T-shaped geometries are common. researchgate.net

Coordination Number 4: This is one of the most prevalent coordination numbers for silver(I), typically resulting in a distorted tetrahedral geometry. researchgate.net In many silver(I) coordination polymers, the metal center is four-coordinate, bound to oxygen atoms from fluoroacetate and often nitrogen or other donors from ancillary ligands. nih.gov

Higher Coordination Numbers: Five- and six-coordinate Ag(I) complexes are less common but can be achieved with specific ligand designs, such as tripodant or macrocyclic ligands. nih.gov Geometries for CN=5 can be trigonal bipyramidal or square pyramidal, while CN=6 is typically octahedral. nih.gov In some complex polymeric structures involving silver carboxylates, coordination numbers of five have been observed. researchgate.net

Solution-Phase Coordination Behavior of Silver(I) Fluoroacetate Systems

The coordination chemistry of silver(I) ions in solution is diverse and significantly influenced by the nature of the solvent and the ligands present. Silver(I) has a d¹⁰ electronic configuration, which does not impart a specific coordination geometry, allowing for a range of coordination numbers and structures, including linear, trigonal, and tetrahedral complexes. While extensive research exists on the solution-phase behavior of various silver(I) salts, detailed studies focusing specifically on the coordination of silver(I) fluoroacetate are limited in publicly available scientific literature. However, by combining the general principles of silver(I) coordination chemistry with an understanding of the properties of the fluoroacetate anion, a prospective view of its behavior in solution can be outlined.

The fluoroacetate anion (FCH₂COO⁻) is the conjugate base of a moderately strong carboxylic acid. In solution, it can act as a ligand, coordinating to the silver(I) ion. The coordination can occur in a monodentate fashion through one of the oxygen atoms of the carboxylate group, or potentially in a bidentate manner, forming a chelate ring. The presence of the electron-withdrawing fluorine atom on the acetate (B1210297) moiety influences the electron density on the carboxylate group, which in turn can affect its coordination strength compared to the simple acetate anion.

The behavior of silver(I) fluoroacetate in solution is expected to be highly dependent on the solvent. In non-coordinating or weakly coordinating solvents, ion pairing between Ag⁺ and the fluoroacetate anion is likely to be significant. In strongly coordinating solvents, such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), or pyridine, solvent molecules will compete with the fluoroacetate anion for coordination sites on the silver(I) ion. This competition can lead to the formation of various solvated silver(I) complexes, with the fluoroacetate anion potentially acting as a counter-ion or a weakly coordinated ligand.

Detailed Research Findings

However, general trends observed for other silver carboxylates, such as silver acetate, can provide some insight. For silver acetate, equilibria in solution involve the formation of various species, including simple ion pairs and more complex aggregates. It is plausible that silver(I) fluoroacetate exhibits similar, albeit not identical, behavior. The relative strengths of the Ag⁺-fluoroacetate and Ag⁺-solvent interactions will dictate the predominant species in any given solvent system.

To fully elucidate the solution-phase coordination behavior of silver(I) fluoroacetate, further dedicated research employing techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹⁰⁹Ag NMR could provide direct information about the electronic environment of the fluoroacetate and silver ions, respectively, offering insights into complex formation.

Conductometric Titrations: This technique could be used to study the stoichiometry of complex formation with other ligands in solution.

Potentiometry: Stability constants for the formation of silver(I) fluoroacetate complexes with various ligands could be determined.

UV-Vis Spectroscopy: Changes in the absorption spectrum upon dissolution in different solvents or upon addition of ligands could indicate coordination changes.

Without such specific studies, any detailed description of the solution-phase coordination of silver(I) fluoroacetate remains speculative and based on the general principles of silver(I) chemistry.

Data Tables

Due to the lack of specific experimental data in the available literature for the solution-phase coordination of silver(I) fluoroacetate, no data tables containing stability constants, coordination numbers in different solvents, or spectroscopic data can be provided at this time.

Advanced Structural Elucidation of Silver I Fluoroacetate

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the local chemical environments and molecular vibrations within Silver(I) fluoroacetate (B1212596).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ¹³C) for Local Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of molecules in solution. For Silver(I) fluoroacetate, both ¹⁹F and ¹³C NMR would provide critical data on the electronic environment of the fluorine and carbon atoms, respectively.

¹³C NMR Spectroscopy: Similarly, ¹³C NMR spectroscopy would reveal the chemical environments of the two carbon atoms in the fluoroacetate ligand. The carbonyl carbon and the alpha-carbon bearing the fluorine atom are expected to exhibit distinct chemical shifts. The coordination of the carboxylate group to the silver(I) ion would likely induce a change in the chemical shift of the carbonyl carbon in particular. As with ¹⁹F NMR, specific experimental spectra for Silver(I) fluoroacetate are not prominently reported.

Table 1: Anticipated NMR Spectroscopic Data for Silver(I) Fluoroacetate

| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |

|---|---|---|

| ¹⁹F | Data not available | Shift would be indicative of the Ag-OOC-CH₂F interaction. |

| ¹³C (C=O) | Data not available | Expected to be sensitive to coordination with Ag⁺. |

| ¹³C (CH₂F) | Data not available | Would show coupling with both ¹H and ¹⁹F. |

Note: The table indicates the type of information that would be obtained from these experiments, though specific data for Silver(I) fluoroacetate is not currently published.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are essential for identifying functional groups and understanding bonding within Silver(I) fluoroacetate.

Infrared (IR) Spectroscopy: The IR spectrum of Silver(I) fluoroacetate is expected to be dominated by the vibrational modes of the fluoroacetate ligand. Key absorptions would include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), the C-F stretching vibration, and various C-H bending and stretching modes. The positions of the carboxylate stretching bands are particularly diagnostic of the coordination mode (e.g., monodentate, bidentate, or bridging).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. The Ag-O stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum, providing direct evidence of the silver-ligand bond.

Table 2: Expected Vibrational Modes for Silver(I) Fluoroacetate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Asymmetric COO⁻ stretch | ~1600-1700 | IR |

| Symmetric COO⁻ stretch | ~1400-1450 | IR, Raman |

| C-F stretch | ~1000-1100 | IR |

| C-H stretches | ~2900-3000 | IR, Raman |

| Ag-O stretch | Low frequency region | Raman |

Note: The provided wavenumber ranges are approximate and based on general knowledge of carboxylate and organofluorine compounds. Specific experimental data for Silver(I) fluoroacetate is not available in the cited sources.

Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Isotopic Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For Silver(I) fluoroacetate, with a molecular formula of C₂H₂AgFO₂, the expected molecular weight is approximately 184.90 g/mol alfa-chemistry.com.

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques for analyzing this salt. The mass spectrum would be expected to show a characteristic isotopic pattern for the silver atom (¹⁰⁷Ag and ¹⁰⁹Ag). Analysis of the fragmentation pattern could provide further structural information, such as the loss of the fluoroacetate ligand.

Table 3: Molecular Weight and Isotopic Information for Silver(I) Fluoroacetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂AgFO₂ | PubChem CID 20072681 alfa-chemistry.com |

| Molecular Weight | 184.90 g/mol | PubChem CID 20072681 alfa-chemistry.com |

| Silver Isotopes | ¹⁰⁷Ag, ¹⁰⁹Ag | General Chemical Knowledge |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure

Single crystal X-ray diffraction analysis would provide unambiguous information on the molecular structure of Silver(I) fluoroacetate, including bond lengths, bond angles, and the coordination geometry around the silver(I) center. It would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding or argentophilic (Ag···Ag) interactions. At present, the single-crystal structure of Silver(I) fluoroacetate has not been reported in the surveyed scientific literature. Such a study would be invaluable for a complete understanding of its solid-state structure.

Powder X-ray Diffraction for Crystalline Phase Identification and Lattice Parameters

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and determining the unit cell parameters of a material. A PXRD pattern of a microcrystalline sample of Silver(I) fluoroacetate would provide a unique "fingerprint" for this compound. The positions and intensities of the diffraction peaks could be used to determine the crystal system (e.g., cubic, tetragonal, orthorhombic, etc.) and the dimensions of the unit cell. Currently, no published powder diffraction data for Silver(I) fluoroacetate is available.

Table 4: Summary of X-ray Diffraction Data for Silver(I) Fluoroacetate

| Analysis Type | Information Yielded | Status |

|---|---|---|

| Single Crystal XRD | Definitive molecular structure, bond parameters, crystal packing | Data not available |

| Powder XRD | Crystalline phase identification, lattice parameters | Data not available |

Electron Microscopy and Imaging for Morphology and Microstructure

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of solid materials at the nanoscale. For Silver(I) fluoroacetate, Transmission Electron Microscopy (TEM) would be a key technique to characterize its solid-state form, such as powders or crystals.

Detailed research findings from studies on related silver compounds, such as silver nanoparticles and silver acetate (B1210297), demonstrate the power of this approach. For instance, TEM has been effectively used to observe the distributional pattern and morphology of silver deposits in biological tissues. These studies have shown that different forms of silver, such as ionic silver (from silver acetate) versus silver nanoparticles, exhibit distinct morphological characteristics and affinities for different structures nih.gov. When applied to Silver(I) fluoroacetate, TEM analysis would provide crucial data on:

Particle/Crystal Size and Distribution: Determining the average size and size distribution of Silver(I) fluoroacetate crystals.

Morphology: Revealing the shape and external features of the crystals (e.g., cubic, needle-like, or irregular).

Agglomeration State: Assessing the degree to which individual particles or crystals clump together.

Crystalline Nature: High-resolution TEM (HRTEM) could further be used to visualize the lattice fringes, confirming the crystalline structure of the material.

This morphological and microstructural information is fundamental for understanding the material's bulk properties, such as its solubility and reactivity.

Advanced Spectroscopic Methods for Electronic and Chemical State Analysis

While electron microscopy reveals the physical structure, advanced spectroscopic methods are required to probe the electronic and chemical states of the constituent elements within Silver(I) fluoroacetate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Silver(I) fluoroacetate (AgCFH₂O₂), XPS analysis would provide definitive information on the oxidation state of the silver ion and the chemical environment of the other constituent elements (carbon, oxygen, and fluorine).

The analysis focuses on the binding energies of core-level electrons. The Ag 3d region of the XPS spectrum is particularly informative. It characteristically shows two distinct peaks, Ag 3d₅/₂ and Ag 3d₃/₂, due to spin-orbit coupling researchgate.net. The binding energy of these peaks is sensitive to the chemical state of the silver. For metallic silver (Ag(0)), the Ag 3d₅/₂ peak is typically found at a binding energy of approximately 368.2 eV nih.gov. In silver compounds where silver is in the +1 oxidation state, a slight shift in binding energy is expected thermofisher.com. Studies on silver nanoparticles have identified Ag 3d₅/₂ and Ag 3d₃/₂ peaks at binding energies around 369.6 eV and 375.6 eV, respectively, confirming the presence of metallic silver researchgate.net. Another study on Ag-Au nanoparticles interacting with other molecules noted Ag 3d₅/₂ binding energies between 366.7 eV and 368.2 eV, which could arise from Ag-O bonds mdpi.com.

For Silver(I) fluoroacetate, XPS would be used to:

Confirm the +1 oxidation state of silver by comparing the Ag 3d peak positions to reference spectra of Ag metal and other Ag(I) compounds thermofisher.com.

Analyze the C 1s, O 1s, and F 1s regions to verify the structure of the fluoroacetate anion and detect any surface contamination.

Provide quantitative elemental analysis of the surface of the material.

Table 1: Representative XPS Binding Energies for Silver

| Chemical State | Core Level | Binding Energy (eV) |

| Metallic Silver (Ag⁰) | Ag 3d₅/₂ | ~368.2 |

| Metallic Silver (Ag⁰) | Ag 3d₃/₂ | ~374.2 |

| Silver(I) Oxide (Ag₂O) | Ag 3d₅/₂ | ~367.6 |

| Silver(I) | Ag 3d₅/₂ | Small shifts from metallic Ag |

Note: Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) researchgate.net.

XANES: The XANES region, which is close to the absorption edge, provides information on the oxidation state and coordination geometry (e.g., linear, trigonal, tetrahedral) of the absorbing atom researchgate.netnih.gov. The Ag L₃-edge or K-edge XANES spectra are highly sensitive to the chemical environment of the silver atoms. Studies have shown that the XANES spectra of silver ions in compounds like silver nitrate (B79036) and silver acetate are distinctly different from each other and from metallic silver, confirming that the technique can fingerprint the local environment of the silver ion nih.gov. For Silver(I) fluoroacetate, XANES analysis would be used to:

Provide further confirmation of the Ag(I) oxidation state.

Determine the coordination environment around the silver ion by comparing the spectrum to theoretical models and experimental spectra of reference compounds with known structures.

EXAFS: The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic structure around the absorbing element. Analysis of the EXAFS oscillations can precisely determine the types, distances, and number of neighboring atoms. This technique can elucidate the bond lengths and coordination numbers for the first few atomic shells around the central silver atom researchgate.net. In the context of Silver(I) fluoroacetate, EXAFS analysis would yield precise structural parameters, specifically:

The Ag-O bond distance between the silver cation and the oxygen atoms of the fluoroacetate anion.

The coordination number, indicating how many oxygen atoms from the fluoroacetate ligand(s) are directly bonded to the silver ion.

This information is crucial for building an accurate three-dimensional model of the coordination complex in its solid state or in solution.

Table 2: Structural Parameters Obtainable from EXAFS for Silver(I) Fluoroacetate

| Parameter | Description | Expected Information |

| Neighboring Atom | The type of atom bonded to the central Ag atom. | Oxygen (from the carboxylate group) |

| Coordination Number (N) | The number of neighboring atoms. | Number of coordinating Oxygen atoms |

| Interatomic Distance (R) | The distance between the Ag and neighboring atoms. | Precise Ag-O bond length(s) |

| Debye-Waller Factor (σ²) | A measure of the structural disorder. | Indication of thermal and static disorder in the Ag-O bond |

Theoretical and Computational Chemistry of Silver I Fluoroacetate

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties of molecules. For silver-containing compounds, these investigations are crucial for understanding the nature of the metal-ligand interactions, which are central to their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of metal complexes due to its favorable balance of accuracy and computational cost. Studies on related silver carboxylates, such as silver trifluoroacetate (B77799), reveal key aspects of the bonding in these systems. DFT calculations show that silver carboxylates often form dimeric structures, featuring an eight-membered ring where two silver atoms are bridged by two carboxylate ligands.

In these structures, the bonding between the silver(I) ion and the oxygen atoms of the fluoroacetate (B1212596) ligand is primarily electrostatic, consistent with the Ag(+) cation's d¹⁰ electronic configuration. However, there is also a degree of covalent character. The calculations can determine bond lengths, bond angles, and charge distribution within the molecule. For instance, in the analogous silver trifluoroacetate dimer, the Ag-Ag bond order has been calculated to be approximately 0.2, indicating a weak, but significant, argentophilic interaction. The primary bonding is between the silver and oxygen atoms of the carboxylate groups.

DFT can also be used to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org The energy and composition of these orbitals are critical for understanding the molecule's reactivity. In silver-carboxylate complexes, the HOMO is typically localized on the carboxylate ligand, while the LUMO may have significant contributions from the silver ion, indicating its role as an electron acceptor in potential reactions.

Table 1: Representative DFT Functionals and Basis Sets for Silver Carboxylate Calculations

| Component | Functional/Basis Set | Description |

|---|---|---|

| DFT Functional | B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| DFT Functional | ωB97X-D | A range-separated hybrid functional with empirical dispersion correction, often used for non-covalent interactions. |

| Basis Set (Ag) | LANL2DZ, Stuttgart 1997 RSC | Effective Core Potentials (ECPs) are used for the silver atom to account for relativistic effects and reduce computational cost by treating only the valence electrons explicitly. |

| Basis Set (C, O, F, H) | 6-311+G(d,p), cc-pVTZ | Pople-style or correlation-consistent basis sets are typically used for the lighter atoms, often including diffuse and polarization functions for better accuracy. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying molecular systems from first principles, without empirical parameters. While computationally more demanding than DFT, they can offer benchmark data for comparison.

For silver carboxylates, ab initio calculations have been used to investigate the relative stability of different coordination modes and to calculate binding energies. researchgate.net For example, calculations at the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) level of theory, considered a "gold standard" in quantum chemistry, can provide highly accurate binding affinities between the silver ion and the carboxylate ligand. researchgate.net Such studies on similar systems confirm that silver(I) preferentially binds to the carbonyl oxygen. researchgate.net A study on the silver trifluoroacetate dimer employed HF and MP2 methods to complement DFT results, confirming the planar, rigid nature of the central eight-membered [Ag2O4C2] ring.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For silver(I) salts, a key area of investigation is their role in catalyzed reactions, such as decarboxylation. rsc.org

DFT calculations have been used to elucidate the mechanism of silver-catalyzed decarboxylation of carboxylic acids. rsc.orgresearchgate.net The proposed catalytic cycle generally involves the following steps:

Formation of a silver carboxylate complex: The reaction begins with the coordination of the carboxylic acid to the silver(I) center.

Decarboxylation: The complex undergoes decarboxylation, releasing carbon dioxide (CO₂). This step typically proceeds through a defined transition state where the C-C bond of the carboxylate is broken.

Protodemetallation: The resulting organosilver intermediate reacts with another molecule of the carboxylic acid to release the product and regenerate the silver catalyst. rsc.org

Computational modeling of these steps allows for the determination of the reaction's rate-determining step. For many silver-catalyzed decarboxylations, the decarboxylation step itself, involving the ejection of CO₂, is found to have the highest activation barrier. rsc.orgresearchgate.net The stability of the transition state is crucial and can be influenced by factors such as steric effects from the ligand.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and NMR spectra. These predictions are valuable for interpreting experimental data and for identifying specific structural features.

The harmonic vibrational frequencies of silver(I) fluoroacetate can be calculated using DFT. By analyzing the vibrational modes, specific peaks in an experimental IR or Raman spectrum can be assigned to particular bond stretches, bends, or torsions within the molecule. For silver carboxylates, the most characteristic vibrations are the symmetric and asymmetric stretching modes of the carboxylate (COO⁻) group. The frequency separation between these two modes can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate bridging, or bidentate chelating).

Table 2: Typical Calculated Vibrational Frequencies for Metal Carboxylates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric COO⁻ Stretch (ν_as) | 1540 - 1650 | Stretching of the C=O and C-O bonds out-of-phase. |

| Symmetric COO⁻ Stretch (ν_s) | 1300 - 1450 | Stretching of the C=O and C-O bonds in-phase. |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bonds in the fluoroacetate group. |

Note: These are general ranges; specific values for silver(I) fluoroacetate would require dedicated calculations.

Computational Studies on Coordination Geometries and Energies

The coordination chemistry of silver(I) is diverse, with coordination numbers ranging from two to eight being observed. semanticscholar.orgnih.gov Computational studies are essential for predicting the most stable coordination geometries and the energies associated with them. Silver carboxylates, including silver(I) fluoroacetate, commonly form coordination polymers in the solid state, often based on a dinuclear silver species with bridging carboxylate ligands. mdpi.comresearchgate.net

A prominent structural motif is the paddlewheel-type dimeric unit, [Ag₂(O₂CR)₂], which forms an eight-membered ring. semanticscholar.org These dimers can then be linked by further Ag-O interactions to form one-dimensional chains or two-dimensional sheets. mdpi.com An important feature in silver(I) chemistry is the presence of argentophilic interactions, which are weak attractive forces between d¹⁰ silver centers. mdpi.com These interactions, with Ag-Ag distances often shorter than the sum of their van der Waals radii (3.44 Å), play a significant role in stabilizing the crystal structures of silver compounds. nih.govmdpi.com

Basis Set Selection and Computational Resources for Silver-Containing Systems

Performing accurate quantum chemical calculations on systems containing heavy elements like silver presents unique challenges. The choice of basis set is a critical factor that significantly impacts the accuracy and cost of the computation.

For silver, the large number of core electrons and the importance of relativistic effects necessitate the use of Effective Core Potentials (ECPs). ECPs replace the chemically inert core electrons with a potential, which simplifies the calculation by only treating the valence electrons explicitly. This approach significantly reduces computational time while capturing the essential physics. Commonly used ECPs for silver include the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) and the Stuttgart/Dresden (SDD) potentials.

For the lighter atoms in silver(I) fluoroacetate (C, H, O, F), standard all-electron basis sets are used. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are common choices. researchgate.net The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly for anionic species and for calculating properties like electron affinity. A mixed basis set approach, where an ECP is used for silver and an all-electron basis set is used for the other atoms, is the standard practice for these types of calculations. longdom.org

Applications of Silver I Fluoroacetate in Advanced Organic Synthesis

Reagent in Targeted Fluorinated Compound Synthesis

Silver(I) salts of fluorinated carboxylic acids, such as the analogous silver(I) perfluoroalcoholates, have demonstrated utility as transfer reagents for the synthesis of other fluorinated compounds. These reagents can be prepared by reacting silver(I) fluoride (B91410) with the corresponding perfluorinated carbonyl compounds. nih.govresearchgate.net This reactivity suggests that Silver(I) fluoroacetate (B1212596) can serve as a valuable synthon for introducing the fluoroacetate moiety into organic molecules, a group of significant interest in medicinal and agricultural chemistry. The transfer of the fluoroacetate group can lead to the formation of various fluorinated esters and other derivatives.

Catalytic and Stoichiometric Roles in Fluorination Reactions

Silver(I) salts are pivotal in mediating fluorination reactions, acting in both catalytic and stoichiometric capacities. While specific studies detailing the catalytic versus stoichiometric role of Silver(I) fluoroacetate are not abundant, the behavior of other silver(I) salts provides significant insights. In many silver-catalyzed fluorination reactions, a catalytic amount of a silver salt like silver oxide (Ag₂O) is employed. nih.gov The catalytic cycle is believed to involve the formation of a high-valent arylsilver fluoride complex. nih.gov

In contrast, stoichiometric amounts of silver compounds are also utilized. For instance, silver(II) fluoride (AgF₂) has been used in stoichiometric quantities for the direct C-H fluorination of pyridines and diazines. orgsyn.org While this is a silver(II) compound, it highlights the use of silver reagents in stoichiometric fluorination. The role of the silver salt can also be influenced by the reaction conditions and the nature of the fluorine source. Silver-mediated fluorination can proceed through mechanisms distinct from traditional cross-coupling pathways. nih.gov

Table 1: Comparison of Silver-Mediated Fluorination Approaches

| Silver Compound Example | Role | Reaction Type | Reference |

| Silver(I) Oxide (Ag₂O) | Catalytic | Late-Stage Fluorination | nih.gov |

| Silver(II) Fluoride (AgF₂) | Stoichiometric | C-H Fluorination | orgsyn.org |

| Silver(I) Nitrate (B79036) (AgNO₃) | Catalytic | Decarboxylative Fluorination | nih.gov |

This table is based on data from the text and provides an overview of the different roles silver compounds can play in fluorination reactions.

Enabling Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

Silver(I) salts are instrumental in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through various synthetic strategies.

Transition-metal catalyzed C-H activation has become a powerful tool in organic synthesis, and silver(I) salts often play a crucial role as additives or catalysts in these transformations. rsc.org Silver(I) compounds can facilitate C-H functionalization, leading to the formation of both C-C and C-X bonds. snnu.edu.cnresearchgate.netnih.gov For instance, silver-catalyzed C-H functionalization can be employed for the direct amination of unactivated C-H bonds. nih.gov In many of these reactions, silver salts like silver acetate (B1210297) or silver trifluoroacetate (B77799) are used to generate a more reactive cationic transition-metal catalyst. While direct examples specifically citing Silver(I) fluoroacetate are limited, its similar properties suggest it could be a viable component in such catalytic systems. These reactions are significant for their ability to construct complex molecular architectures from simple precursors in an atom-economical manner. snnu.edu.cn

Silver(I) salts have been shown to catalyze or promote various cycloaddition and rearrangement reactions. A notable example is the silver trifluoroacetate-promoted cycloisomerization of 3,5-diyn-1-ones to produce 2-alkynyl furans. chemrxiv.orgchemrxiv.orgresearchgate.net In this rearrangement reaction, the silver(I) ion activates a triple bond, facilitating an intramolecular attack by an oxygen atom to form the furan (B31954) ring. chemrxiv.org The trifluoroacetate anion was found to be crucial for the success of this reaction. chemrxiv.orgchemrxiv.orgresearchgate.net An intermediate silver-furan complex was even directly observed by NMR spectroscopy and mass spectrometry. chemrxiv.orgchemrxiv.orgresearchgate.net

In the realm of cycloadditions, silver-catalyzed reactions are valuable tools. For example, silver acetate, in conjunction with a phosphine (B1218219) ligand, has been used to catalyze the 1,3-dipolar cycloaddition of fluorinated azomethine ylides with activated olefins to produce fluorinated pyrrolidines. researchgate.net Another example involves the use of silver trifluoromethanesulphonate to stabilize a reactive diene for a stereospecific [4+2]-cycloaddition. rsc.org These examples highlight the potential of silver(I) salts with fluorinated carboxylates, like Silver(I) fluoroacetate, to participate in and influence the outcome of cycloaddition and rearrangement reactions.

Table 2: Examples of Silver-Catalyzed Cycloaddition and Rearrangement Reactions

| Silver Salt | Reaction Type | Substrates | Product | Reference |

| Silver Trifluoroacetate | Cycloisomerization (Rearrangement) | 3,5-diyn-1-ones | 2-Alkynyl furans | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Silver Acetate | 1,3-Dipolar Cycloaddition | Fluorinated azomethine ylides and activated olefins | Fluorinated pyrrolidines | researchgate.net |

| Silver Trifluoromethanesulphonate | [4+2]-Cycloaddition | 6-methoxycyclohepta-1-cis, 4-trans-diene | Cycloadduct | rsc.org |

This table is based on data from the text and showcases the utility of different silver salts in cycloaddition and rearrangement reactions.

Role as a Precursor in Controlled Material Synthesis

Silver(I) carboxylates, including silver acetate, are well-established precursors for the synthesis of silver-containing materials, particularly silver nanoparticles. researchgate.net The thermal decomposition of silver acetate is a facile method for preparing silver nanoparticles with controlled sizes. researchgate.net This process involves the reduction of silver(I) ions to metallic silver. Given its structural similarity, Silver(I) fluoroacetate is also expected to serve as a precursor for generating silver nanoparticles. The presence of the fluoroacetate ligand could potentially influence the size, morphology, and surface properties of the resulting nanoparticles. Silver salts are also used as precursors in the synthesis of other advanced materials, such as silvered polymer films and materials for printed electronics. sigmaaldrich.com Furthermore, silver-based coordination polymers and metal-organic frameworks (MOFs) with applications in areas like antibacterial materials often utilize silver carboxylates in their synthesis. mdpi.com The use of Silver(I) fluoroacetate as a precursor could therefore lead to novel materials with unique properties.

Historical Trajectories and Chemical Contexts of Fluoroacetate Research

Seminal Work in Fluoroacetate (B1212596) Synthesis

The synthesis of fluoroacetate compounds dates back to the late 19th century, representing an early milestone in organofluorine chemistry. Fluoroacetate was first synthesized in a laboratory setting in 1896. nih.gov Early methods laid the groundwork for more sophisticated techniques developed over the following decades. One of the foundational approaches to synthesizing fluoroacetate esters and salts is the halogen exchange reaction, often referred to as a Finkelstein or Halex-type reaction. This method typically involves the displacement of a chloride or bromide ion from a corresponding haloacetate with a fluoride (B91410) salt.

The industrial production of sodium fluoroacetate, a closely related and widely studied compound, is achieved by treating sodium chloroacetate (B1199739) with potassium fluoride. wikipedia.org This reaction highlights the utility of alkali metal fluorides as nucleophilic fluorinating agents, a cornerstone of early organofluorine synthesis.

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Halogen Exchange (Halex Process) | Sodium Chloroacetate, Potassium Fluoride | Sodium Fluoroacetate | Established a scalable, industrial method for producing fluoroacetate salts. wikipedia.org |

| Esterification followed by Halogen Exchange | Ethyl Chloroacetate, Potassium Fluoride | Ethyl Fluoroacetate | Provided a route to fluoroacetate esters, which are versatile intermediates for other derivatives. google.com |

| Enzymatic Synthesis | S-adenosyl-L-methionine (SAM), Fluoride Ion | 5'-Fluoro-5'-deoxyadenosine (precursor) | Discovery of the fluorinase enzyme enabled biosynthetic routes to organofluorine compounds. rsc.orgresearchgate.net |

While early work focused heavily on alkali metal fluorides, the principles established were crucial for the later synthesis and study of other metallic fluoroacetates, including silver(1+) fluoroacetate.

Evolution of Silver Chemistry in Fluoroorganic Synthesis

Silver salts have carved out a significant and versatile role in the advancement of fluoroorganic synthesis. The unique reactivity of different silver compounds has enabled a wide range of fluorination and fluoroalkylation reactions. Silver chemistry in this domain has evolved from simple fluoride sources to complex catalytic systems for sophisticated bond formations. researchgate.netwiley-vch.de

Silver(I) fluoride (AgF) is a notable reagent due to its high solubility in water and some organic solvents, distinguishing it from other silver halides. wikipedia.org This property makes it a useful nucleophilic fluoride source for various transformations, including the addition of fluoride across multiple bonds. wikipedia.org Furthermore, a modern, water-free method for synthesizing silver carboxylates, including this compound, employs the direct reaction of AgF with the corresponding carboxylic acid in a non-aqueous solvent. rsc.org

Silver(II) fluoride (AgF₂), a powerful oxidizing agent, is utilized for more challenging fluorinations that are not achievable with milder reagents. uic.edu It can act as a source of fluorine radicals (F•), enabling the synthesis of high-value organofluorine compounds from readily available starting materials like alkanes and carboxylic acids under mild conditions. nih.govnih.gov

In recent decades, silver catalysis has emerged as a critical tool for forming carbon-fluorine bonds. Silver salts, often in combination with other transition metals like palladium, act as catalysts or additives in C–H functionalization and cross-coupling reactions. nih.govacs.org For instance, silver-catalyzed reactions have been developed for the late-stage fluorination of complex molecules, a highly sought-after transformation in medicinal chemistry. nih.gov The mechanism of these reactions can be distinct from traditional cross-coupling cycles, sometimes involving high-valent silver fluoride complexes. nih.gov

| Silver Compound | Oxidation State | Primary Role in Synthesis | Example Application |

|---|---|---|---|

| Silver(I) Fluoride (AgF) | Ag(I) | Nucleophilic Fluoride Source; Reagent for Silver Carboxylate Synthesis | Addition to perfluoroalkenes; One-pot synthesis of silver carboxylates. wikipedia.orgrsc.org |

| Silver(II) Fluoride (AgF₂) | Ag(II) | Strong Oxidizing and Fluorinating Agent; Fluorine Radical Source | Fluorination of alkanes, alkenes, and heterocycles. uic.edunih.gov |

| Silver(I) Oxide (Ag₂O) | Ag(I) | Catalyst/Co-catalyst | Used in Ag-catalyzed C-F bond formation via cross-coupling. nih.gov |

| Silver Carboxylates (e.g., AgOCOCF₃) | Ag(I) | Reagent/Additive | Used as an additive in Pd-catalyzed C-H functionalization and in iodination reactions. acs.orgorgsyn.org |

The reactivity of this compound can be contextualized by the behavior of similar silver carboxylates, such as silver trifluoroacetate (B77799), which serves as a useful reagent in various organic transformations. orgsyn.org

Methodological Advancements in Organofluorine Chemistry Influenced by Fluoroacetate Research

Research on fluoroacetate has had a profound influence on the broader field of organofluorine chemistry, catalyzing significant methodological advancements. The extreme biological activity of fluoroacetate, first investigated extensively following its identification as a potent rodenticide (Compound 1080) in the 1940s, created an urgent need for new analytical and synthetic methods. wikipedia.orgtaylorandfrancis.com

One of the most significant advancements stemming from fluoroacetate research is in the realm of biosynthesis and enzymatic chemistry. The discovery that the bacterium Streptomyces cattleya can produce fluoroacetate led to the isolation of the fluorinase enzyme. envirolink.govt.nz This enzyme uniquely catalyzes the formation of a C-F bond from a fluoride ion and S-adenosyl-L-methionine (SAM). researchgate.net This discovery opened the door to chemoenzymatic synthesis strategies, which combine the selectivity of enzymes with chemical reactions. A key application of this is the novel preparation of [¹⁸F]-fluoroacetate for use in Positron Emission Tomography (PET) imaging. rsc.orgresearchgate.net This method involves an initial fluorinase-catalyzed reaction to generate an ¹⁸F-labeled precursor, followed by chemical oxidation to yield [¹⁸F]-fluoroacetate. rsc.org

Furthermore, the study of fluoroacetate as a simple, monofluorinated building block provided fundamental insights into how fluorine substitution alters molecular properties, such as acidity (pKa) and metabolic stability. nih.gov This foundational knowledge has been instrumental in the rational design of more complex fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The incorporation of fluorine is now a common strategy to enhance the efficacy, metabolic profile, and bioavailability of drug candidates. cas.cn The principles learned from early fluoroacetate research helped establish the strategic value of incorporating fluorine atoms into organic molecules, a practice that now dominates many areas of modern chemical synthesis. cas.cn

Analytical Methodologies for Purity and Chemical Composition Non Biological Matrix

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the constituent ions of Silver(1+) fluoroacetate (B1212596) from each other, as well as from potential impurities or degradation products.

Ion Chromatography for Ionic Species

Ion chromatography (IC) is a highly effective method for the determination of ionic species. For Silver(1+) fluoroacetate, IC can be applied to quantify the fluoroacetate anion. The separation is typically achieved on a high-capacity anion exchange column, which provides sufficient retention to resolve the target analyte from matrix interferences. thermofisher.com

The process involves direct injection of an aqueous solution of the sample. The fluoroacetate anion is separated from other anions and detected, often by suppressed conductivity. For enhanced selectivity and sensitivity, IC systems can be coupled with mass spectrometry (IC-MS). researchgate.net

While less common for this specific application, silver ion chromatography is a known technique, often utilizing ion-exchange columns loaded with silver ions to separate other molecules, demonstrating the principle of retaining silver ions on a stationary phase. aocs.orgaocs.org

Table 1: Illustrative Ion Chromatography Conditions for Fluoroacetate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Dionex IonPac AS14 / AS24 | thermofisher.comresearchgate.net |

| Eluent | Sodium Carbonate/Bicarbonate or Potassium Hydroxide Gradient | researchgate.netdcu.ie |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) | researchgate.netdcu.ie |

| Flow Rate | 0.7 - 1.5 mL/min | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for purity profiling. It can separate the parent compound from impurities and provide definitive identification and quantification based on mass-to-charge ratios and fragmentation patterns. hpst.cz

For this compound, analysis typically focuses on the fluoroacetate anion (FAA), as the silver ion is not amenable to standard reversed-phase LC-MS. A common approach is the direct aqueous injection (DAI) of the sample, which minimizes sample preparation. nih.govnemc.us Chromatographic separation is often performed on a reversed-phase column, such as an octylsilane (C8) column. nih.govnemc.us

Detection is achieved using electrospray ionization (ESI) in negative mode, which is ideal for detecting the anionic fluoroacetate. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor and product ion transitions, providing high selectivity and confirming the analyte's presence. nemc.us This technique is sensitive, with limits of detection (LOD) reported in the low parts-per-billion (ppb) range. nemc.us

Table 2: Typical LC-MS/MS Parameters for Fluoroacetate Anion (FAA) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Sunfire™ C8 (150 mm x 4.5 mm, 5 µm) | nemc.us |

| Mobile Phase | Gradient of 0.005% Acetic Acid in Water and Acetonitrile (B52724) | nemc.us |

| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.net |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | nemc.us |

| Monitored Transition (m/z) | Quantification: 76.97 > 56.96, Confirmation: 76.97 > 32.98 | nemc.us |

| Limit of Detection (LOD) | 0.4 ppb (µg/L) | nemc.us |

Elemental and Compositional Analysis

These techniques are employed to determine the elemental makeup of the compound, primarily to quantify the silver content and to detect trace metallic impurities.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust technique for elemental analysis. biotecharticles.com It is the recommended analytical procedure for assessing the purity of high-purity silver by quantifying trace elemental impurities. spectro.com The purity of the silver is then calculated by subtracting the sum of all identified impurities from the total. spectro.com

The method involves digesting the sample, typically in nitric acid, and introducing the resulting solution into a high-temperature argon plasma. The plasma excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. A spectrometer measures the intensity of this emitted light, which is proportional to the concentration of each element. malvernpanalytical.com

Table 3: Common Impurities in Silver and Typical ICP-OES Detection Limits

| Element | Wavelength (nm) | Detection Limit (mg/kg) |

|---|---|---|

| Gold (Au) | 242.795 | 0.01 |

| Copper (Cu) | 324.754 | 0.002 |

| Lead (Pb) | 220.353 | 0.01 |

| Palladium (Pd) | 340.458 | 0.005 |

| Iron (Fe) | 259.940 | 0.002 |

| Zinc (Zn) | 213.856 | 0.001 |

Data sourced from representative analyses of high-purity silver.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is one of the most prevalent and widely used analytical techniques for determining silver content in various environmental and chemical samples. nih.govcdc.gov The fundamental principle involves measuring the absorption of light by free, ground-state atoms. A solution of the sample is atomized, and a beam of light at a specific wavelength (328.1 nm for silver) is passed through the atomic vapor.

Different atomization methods can be used:

Flame Atomic Absorption Spectroscopy (FAAS): The sample solution is nebulized into a flame. This method is robust but less sensitive. nih.govsemanticscholar.org

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS): A small aliquot of the sample is placed in a graphite tube, which is then heated in stages to dry, char, and atomize the sample. GFAAS offers significantly higher sensitivity and lower detection limits than FAAS. nih.govusgs.gov

The presence of the silver matrix generally does not cause significant interference, allowing for analysis without complex separation steps. jcsp.org.pk

Table 4: Comparison of AAS Techniques for Silver Determination

| Parameter | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) | Reference |

|---|---|---|---|

| Sensitivity | Lower | Higher (ng/mL levels) | nih.gov |

| Detection Limit | ~0.47 µg/mL | Applicable in the 1-10 µg/L range | nih.govusgs.gov |

| Sample Volume | Larger | Smaller (µL aliquots) | nih.govusgs.gov |

| Principle | Measurement of light absorption by free silver atoms | semanticscholar.org |

Isotopic Enrichment Analysis

Isotopic analysis determines the abundance of an element's isotopes within a sample. This can be used to assess isotopic enrichment or for highly precise quantification through isotope dilution. nih.gov

For the silver component, high-precision measurements of silver isotope ratios (¹⁰⁷Ag/¹⁰⁹Ag) are performed using multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS). researchgate.netacs.org This technique allows for the detection of small variations in isotopic abundances. While often used for fingerprinting environmental or geological sources, the methodology is directly applicable to verifying the isotopic composition of a synthesized batch of this compound. researchgate.netacs.org The process requires extensive purification of silver from the sample matrix using ion-exchange columns before introduction to the MC-ICP-MS. acs.org

For the fluoroacetate component, isotopic analysis is primarily used for precise quantification via the isotope dilution method. mdpi.com This involves adding a known amount of an isotopically labeled internal standard, such as ¹³C-labeled fluoroacetate, to the sample. researchgate.net The sample is then analyzed by LC-MS/MS, and the ratio of the unlabeled (native) analyte to the labeled standard is measured. nemc.us This ratio allows for highly accurate and precise calculation of the analyte's concentration, as it corrects for matrix effects and variations during sample preparation and analysis. researchgate.netescholarship.org

Table 5: Techniques for Isotopic Analysis of this compound Components

| Component | Isotopes of Interest | Primary Analytical Technique | Application |

|---|---|---|---|

| Silver (Ag) | ¹⁰⁷Ag, ¹⁰⁹Ag | MC-ICP-MS | Determination of isotopic ratio/enrichment |

| Fluoroacetate | ¹²C, ¹³C | LC-MS/MS | Quantification by Isotope Dilution Analysis |

Method Development and Validation for Chemical Purity Assessment